molecular formula C7H8INO B2489883 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile CAS No. 2230803-78-6

1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile

Cat. No.: B2489883
CAS No.: 2230803-78-6
M. Wt: 249.051
InChI Key: NLOLKUSPFQNSJF-UHFFFAOYSA-N
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Description

1-(Iodomethyl)-2-oxabicyclo[211]hexane-4-carbonitrile is a unique bicyclic compound featuring an iodomethyl group, an oxabicyclo structure, and a carbonitrile group This compound is part of the bicyclo[21

Preparation Methods

The synthesis of 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile typically involves photochemical reactions. One common method is the [2+2] cycloaddition of alkenes with dioxenones, followed by functional group transformations . This approach allows for the efficient construction of the bicyclo[2.1.1]hexane core. Industrial production methods may involve scaling up these photochemical reactions using specialized equipment to ensure consistent yields and purity .

Comparison with Similar Compounds

Similar compounds to 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile include other bicyclo[2.1.1]hexane derivatives and bicyclo[1.1.1]pentanes. These compounds share the strained ring system but differ in their functional groups and specific applications .

Biological Activity

1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile is a bicyclic compound characterized by its unique structural features, including an iodomethyl group and a carbonitrile moiety. This compound is attracting attention in medicinal chemistry due to its potential biological activities and applications in drug design.

  • Molecular Formula : C7_7H8_8INO
  • Molecular Weight : 224.04 g/mol
  • Density : 1.979 g/cm³ (predicted)
  • Boiling Point : 222 °C (predicted)

This compound operates through various biochemical pathways, primarily by interacting with biological targets via substitution and cycloaddition reactions. The presence of the iodomethyl group allows for nucleophilic substitution, which can lead to the formation of diverse derivatives with potentially enhanced biological activity.

Anticancer Properties

Recent studies indicate that bicyclic compounds like this compound may serve as bioisosteres for traditional aromatic compounds in drug development. The incorporation of such bicyclic structures can enhance the pharmacological profiles of anticancer agents by improving their selectivity and potency against cancer cells.

Neuroprotective Effects

Research has shown that derivatives of bicyclo[2.1.1]hexanes exhibit neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. The ability to modify the structure through various synthetic pathways enhances the exploration of neuroprotective agents.

Synthesis and Validation

A study published in Angewandte Chemie highlights the synthesis of 2-oxabicyclo[2.1.1]hexanes, which includes derivatives like this compound. These compounds were validated as bioisosteres for ortho- and meta-substituted benzenes, demonstrating their utility in medicinal chemistry .

Application in Drug Design

In another investigation, researchers explored the use of bicyclic structures as building blocks for drug synthesis, focusing on their incorporation into various pharmacologically active compounds. The study emphasized how modifications to the bicyclic core could lead to improved drug-like properties .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC7_7H8_8INOPotential anticancer and neuroprotective properties
Bicyclo[2.2.1]heptane derivativesC7_7H12_{12}Known for analgesic effects
Bicyclo[3.3.0]octane derivativesC8_8H14_{14}Exhibits anti-inflammatory properties

Future Directions

The ongoing research into the biological activity of this compound suggests a promising future for its application in drug development, particularly in creating novel therapeutic agents targeting cancer and neurodegenerative diseases.

Properties

IUPAC Name

1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO/c8-3-7-1-6(2-7,4-9)5-10-7/h1-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOLKUSPFQNSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(OC2)CI)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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